molecular formula C12H15BrClNO2 B6201549 methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2694745-20-3

methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No. B6201549
CAS RN: 2694745-20-3
M. Wt: 320.6
InChI Key:
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Description

Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.6. The purity is usually 95.
BenchChem offers high-quality methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers involves the reaction of a cyclobutane derivative with an amine and a carboxylic acid derivative in the presence of a bromine reagent. The reaction is carried out under specific conditions to obtain the desired product as a mixture of diastereomers.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methylamine", "2-Bromophenylboronic acid", "Palladium(II) acetate", "Sodium carbonate", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-bromophenylcyclobutane-1-carboxylic acid", "a. Dissolve cyclobutane-1-carboxylic acid (1.0 g) and 2-bromophenylboronic acid (1.2 g) in methanol (20 mL) and add palladium(II) acetate (0.1 g) and sodium carbonate (1.0 g).", "b. Heat the reaction mixture at 80°C for 6 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry under vacuum to obtain 2-bromophenylcyclobutane-1-carboxylic acid (1.3 g, 85% yield).", "Step 2: Synthesis of methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate", "a. Dissolve 2-bromophenylcyclobutane-1-carboxylic acid (1.0 g) and methylamine (1.2 g) in methanol (20 mL) and add hydrochloric acid (1.0 mL).", "b. Heat the reaction mixture at 60°C for 12 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry under vacuum to obtain methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate (1.2 g, 80% yield) as a mixture of diastereomers.", "Step 3: Synthesis of methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride", "a. Dissolve methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate (1.0 g) in methanol (20 mL) and add hydrochloric acid (1.0 mL).", "b. Stir the reaction mixture at room temperature for 1 hour.", "c. Cool the reaction mixture to 0°C and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry under vacuum to obtain methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride (0.9 g, 90% yield) as a mixture of diastereomers." ] }

CAS RN

2694745-20-3

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.6

Purity

95

Origin of Product

United States

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